molecular formula C21H16N2O B11519514 1-ethyl-2-(furan-2-yl)-1H-phenanthro[9,10-d]imidazole

1-ethyl-2-(furan-2-yl)-1H-phenanthro[9,10-d]imidazole

Cat. No.: B11519514
M. Wt: 312.4 g/mol
InChI Key: MBCGASURZQROQM-UHFFFAOYSA-N
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Description

1-ethyl-2-(furan-2-yl)-1H-phenanthro[9,10-d]imidazole is a heterocyclic compound that combines the structural motifs of furan and imidazole. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2-(furan-2-yl)-1H-phenanthro[9,10-d]imidazole typically involves the condensation of 9,10-phenanthrenequinone with 2-furaldehyde in the presence of ammonium acetate. The reaction conditions often include refluxing in glacial acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-2-(furan-2-yl)-1H-phenanthro[9,10-d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while substitution reactions can introduce various functional groups onto the furan ring .

Scientific Research Applications

1-ethyl-2-(furan-2-yl)-1H-phenanthro[9,10-d]imidazole has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-ethyl-2-(furan-2-yl)-1H-phenanthro[9,10-d]imidazole involves its interaction with various molecular targets. The compound can bind to DNA, interfering with replication and transcription processes. It can also interact with proteins, affecting their function and leading to cell death in cancer cells . The specific pathways involved depend on the biological context and the specific targets of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-2-(furan-2-yl)-1H-phenanthro[9,10-d]imidazole is unique due to its specific combination of furan and imidazole rings with an ethyl group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H16N2O

Molecular Weight

312.4 g/mol

IUPAC Name

3-ethyl-2-(furan-2-yl)phenanthro[9,10-d]imidazole

InChI

InChI=1S/C21H16N2O/c1-2-23-20-17-11-6-4-9-15(17)14-8-3-5-10-16(14)19(20)22-21(23)18-12-7-13-24-18/h3-13H,2H2,1H3

InChI Key

MBCGASURZQROQM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C3=CC=CC=C3C4=CC=CC=C42)N=C1C5=CC=CO5

Origin of Product

United States

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